molecular formula C4H3N5O2 B1376619 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide CAS No. 1423029-02-0

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

Cat. No. B1376619
CAS RN: 1423029-02-0
M. Wt: 153.1 g/mol
InChI Key: AAHJRETUHMQIFX-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a compound that belongs to the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole derivatives are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are often used in the synthesis of various drugs .


Molecular Structure Analysis

1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole scaffold, which includes 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide , has been extensively studied for its potential as an anti-infective agent. Researchers have synthesized various derivatives with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds have shown promise in addressing the resistance to antibiotics and the need for new drugs against resistant microorganisms .

Drug Discovery

Oxadiazoles are valued in drug discovery for their heterocyclic scaffolds containing nitrogen and oxygen. This particular structure is versatile and can be used to create new chemical entities with potential pharmacological activities. The 5-Methyl derivative could be a key intermediate in designing drugs with improved efficacy and safety profiles .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. For instance, researchers have investigated its mode of action against Trypanosoma cruzi cysteine protease cruzain, which could lead to new treatments for Chagas disease .

Synthetic Chemistry

In synthetic chemistry, 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide serves as a building block for creating diversely substituted oxadiazole derivatives. These derivatives can be synthesized through various chemical reactions, providing a library of compounds for further refinement and study .

HIV Research

Derivatives of 1,2,4-oxadiazole have been used as intermediates in the preparation of HIV-integrase inhibitors. This suggests that the 5-Methyl variant could play a role in developing new antiretroviral drugs .

Chemical Intuition Development

The study and application of this compound aid in developing chemical intuition among organic and medicinal chemists. It provides insights into the design of new chemical entities, especially in the context of anti-infective activity .

Resistance Mechanism Exploration

Research involving 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide can contribute to understanding the mechanisms behind microbial resistance to drugs. This knowledge is crucial for developing strategies to combat drug-resistant strains of various pathogens .

Pharmacological Insights

Finally, the compound’s role in pharmacological research cannot be overstated. It offers insights into the structure-activity relationship (SAR) of drugs, helping to identify promising targets for new modes of action against diseases .

Mechanism of Action

Target of Action

activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property could play a role in its interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.

properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJRETUHMQIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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